LCMV Entry Inhibition: >31‑Fold Superiority to the Benchmark Arenavirus Inhibitor ST‑193
The target compound F3406 inhibits LCMV cell entry with an IC50 below 1 µM in a cell‑based infection assay, whereas the structurally distinct arenavirus entry inhibitor ST‑193 requires approximately 31 µM to achieve the same effect against LCMV glycoprotein‑mediated entry [1][2]. This represents a >31‑fold improvement in LCMV‑directed potency. Mechanism‑of‑action studies attribute F3406 activity to specific interference with the pH‑dependent endosomal fusion step mediated by GP2 residue M437 [1].
| Evidence Dimension | LCMV cell entry inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 1 µM (F3406) |
| Comparator Or Baseline | ST‑193: IC50 ≈ 31 µM (LCMV pseudotype assay) |
| Quantified Difference | >31‑fold more potent against LCMV |
| Conditions | BHK‑21 cells; LCMV minigenome rescue assay / LCMV pseudotype entry assay [1][2] |
Why This Matters
For researchers developing anti‑LCMV probes or evaluating arenavirus entry mechanisms, the >31‑fold potency advantage of F3406 over the widely used ST‑193 directly reduces the required working concentration and minimizes off‑target effects at efficacious doses.
- [1] Ngo N et al. J Virol. 2015;89(21):10924‑33. (Retracted; primary data on F3406 anti‑LCMV activity and mechanism.) View Source
- [2] Larson RA et al. J Virol. 2008;82(21):10768‑75. ST‑193 LCMV IC50 ~31 µM. View Source
